2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

PI3K isoform selectivity kinase inhibitor profiling AlphaScreen assay

2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 921536-88-1) is a synthetic small-molecule inhibitor of class I phosphoinositide 3-kinases (PI3K), originally disclosed in Amgen patent US8772480. The compound is built on a quinoline scaffold substituted at the 2-position with a piperidine ring and connected via an oxyacetamide linker to a 3‑trifluoromethylphenyl group.

Molecular Formula C23H22F3N3O2
Molecular Weight 429.443
CAS No. 921536-88-1
Cat. No. B2484301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS921536-88-1
Molecular FormulaC23H22F3N3O2
Molecular Weight429.443
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2
InChIInChI=1S/C23H22F3N3O2/c24-23(25,26)17-7-5-8-18(14-17)27-21(30)15-31-19-9-4-6-16-10-11-20(28-22(16)19)29-12-2-1-3-13-29/h4-11,14H,1-3,12-13,15H2,(H,27,30)
InChIKeyOIIGSSDYNUYURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide – A PI3Kβ/δ-Biased Inhibitor for Targeted Research Procurement


2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 921536-88-1) is a synthetic small-molecule inhibitor of class I phosphoinositide 3-kinases (PI3K), originally disclosed in Amgen patent US8772480 [1]. The compound is built on a quinoline scaffold substituted at the 2-position with a piperidine ring and connected via an oxyacetamide linker to a 3‑trifluoromethylphenyl group [2]. Biochemical profiling in standardized AlphaScreen assays reveals preferential inhibition of the PI3Kβ (Ki 41 nM) and PI3Kδ (Ki 63 nM) isoforms over PI3Kα (Ki 200 nM) and PI3Kγ (Ki 110 nM), with minimal activity against the downstream kinase mTOR (IC₅₀ ~10 000 nM) [2]. This isoform‑bias pattern distinguishes it from pan‑PI3K and isoform‑selective inhibitors currently used in research and drug discovery.

Why Generic PI3K Inhibitor Substitution Fails for 2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide


Class I PI3K inhibitors cannot be freely interchanged in research or procurement contexts because even subtle structural modifications within the quinoline‑oxyacetamide chemotype profoundly shift isoform selectivity, cellular potency, and off‑target kinase profiles. Pan‑PI3K inhibitors (e.g., copanlisib) and isoform‑dedicated agents (e.g., idelalisib for PI3Kδ, alpelisib for PI3Kα) exhibit selectivity fingerprints that differ fundamentally from the PI3Kβ/δ‑biased signature of this compound [1]. Within the same US8772480 patent family, closely related analogs display >10‑fold variations in Ki values for individual PI3K isoforms when tested under identical assay conditions, underscoring that generic replacement risks selecting a molecule with an unintended pharmacological profile [2]. Consequently, procurement decisions must be anchored to quantitative, comparator‑based evidence rather than assumed class‑level equivalence.

Quantitative Differentiation Evidence: 2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide vs. Key PI3K Inhibitor Comparators


PI3Kβ vs. PI3Kα Selectivity – A 4.9‑Fold Window Absent in Pan‑PI3K Inhibitors

In a head‑to‑head AlphaScreen assay using human N‑terminal poly‑His‑tagged PI3K catalytic subunits co‑expressed with p85α in Sf9 cells, the target compound inhibited PI3Kβ with a Ki of 41 nM versus PI3Kα with a Ki of 200 nM, yielding a 4.9‑fold selectivity for the β isoform [1]. This contrasts sharply with the pan‑PI3K inhibitor copanlisib, which displays IC₅₀ values <1 nM across all class I isoforms (α, β, δ, γ) in analogous biochemical formats [2], and with the PI3Kα‑selective inhibitor alpelisib, which shows >200‑fold selectivity for PI3Kα (IC₅₀ 4.6 nM) over PI3Kβ (IC₅₀ >1000 nM) [3]. The intermediate β/α window of the target compound provides a unique tool for investigating PI3Kβ‑dependent signaling in PTEN‑deficient cancer models without complete PI3Kα suppression.

PI3K isoform selectivity kinase inhibitor profiling AlphaScreen assay

PI3Kδ vs. PI3Kγ Selectivity – A 1.7‑Fold Preference Distinct from Dual δ/γ Inhibitors

Under the same AlphaScreen conditions, the compound showed a Ki of 63 nM for PI3Kδ and 110 nM for PI3Kγ, representing a 1.7‑fold preference [1]. The clinically approved dual PI3Kδ/γ inhibitor duvelisib exhibits IC₅₀ values of 2.5 nM (δ) and 27 nM (γ) in similar biochemical assays, giving a 10.8‑fold δ/γ selectivity [2]. Thus, while both molecules preferentially inhibit δ over γ, the target compound maintains a more balanced δ/γ activity ratio, which may translate to differential effects on immune cell subsets where PI3Kγ plays a prominent role (e.g., macrophage migration).

PI3Kδ inhibition PI3Kγ selectivity B-cell receptor signaling

Minimal mTOR Cross‑Reactivity – >240‑Fold Selectivity Over PI3Kβ

In a FRET‑based assay measuring mTOR‑mediated 4EBP1 phosphorylation, the compound achieved only ~50% inhibition at 10 µM, corresponding to an estimated IC₅₀ of approximately 10 000 nM [1]. This represents >240‑fold selectivity for the primary target PI3Kβ (Ki 41 nM) over mTOR. By comparison, the dual PI3K/mTOR inhibitor dactolisib (BEZ235) inhibits mTOR with an IC₅₀ of 20.7 nM in analogous biochemical assays, while the clinical candidate gedatolisib shows mTOR IC₅₀ <5 nM [2]. The target compound therefore behaves functionally as a PI3K‑selective agent, avoiding the pathway‑wide suppression inherent to PI3K/mTOR dual inhibitors.

mTOR selectivity PI3K/mTOR dual inhibition kinase selectivity profiling

Intra‑Patent Differentiation – Isoform Selectivity Shifts Among Closest Structural Analogs

Within the US8772480 patent, multiple quinoline‑oxyacetamide analogs were profiled under identical AlphaScreen conditions. While the target compound (Example 215) displays a PI3Kβ/α Ki ratio of 4.9, a closely related analog bearing a 4‑fluorophenyl acetamide tail (Example 214) shows a reversed selectivity with PI3Kα Ki = 85 nM and PI3Kβ Ki = 290 nM (ratio = 0.29) [1]. Another analog with a 2‑chlorophenyl substituent (Example 216) exhibits equipotent inhibition of PI3Kα and PI3Kβ (Ki ~50 nM for both) [1]. These intra‑series comparisons demonstrate that the 3‑trifluoromethyl substitution is a key determinant of the PI3Kβ‑biased selectivity profile, and that generic substitution within the same chemotype would yield a compound with a fundamentally different isoform targeting signature.

structure-activity relationship quinoline PI3K inhibitors isoform selectivity engineering

Optimal Research and Procurement Scenarios for 2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide


Dissecting PI3Kβ‑Dependent Signaling in PTEN‑Deficient Cancer Models

The compound’s 4.9‑fold PI3Kβ/α selectivity (Ki 41 nM vs 200 nM) makes it suitable for studies requiring pharmacological PI3Kβ inhibition without complete PI3Kα suppression, as demonstrated in the AlphaScreen isoform profiling data [1]. PTEN‑null prostate cancer and glioblastoma cell lines, where PI3Kβ is the dominant isoform driving AKT activation, represent high‑value models for this tool compound. Unlike pan‑PI3K inhibitors, which ablate all class I PI3K activity and produce confounding metabolic toxicity, the β‑biased profile allows cleaner phenotypic readouts.

Investigating PI3Kδ‑Mediated B‑Cell Receptor Signaling with Partial PI3Kγ Engagement

With a PI3Kδ Ki of 63 nM and only 1.7‑fold selectivity over PI3Kγ (Ki 110 nM), the compound enables simultaneous modulation of both δ and γ isoforms at comparable concentrations [1]. This balanced δ/γ activity distinguishes it from the highly δ‑selective idelalisib (PI3Kδ IC₅₀ 2.5 nM, >300‑fold over γ) and the δ‑biased duvelisib (10.8‑fold), making it valuable for studies in B‑cell lymphoma or chronic lymphocytic leukemia models where PI3Kγ contributes to microenvironmental support of malignant cells.

PI3K‑Selective Pharmacological Profiling Without mTOR Confounding

The >240‑fold selectivity for PI3Kβ over mTOR (mTOR IC₅₀ ~10 000 nM) positions the compound as a clean PI3K probe for studies of PI3K‑to‑AKT signaling uncoupled from mTOR‑dependent feedback loops [1]. This is critical for experiments designed to attribute cellular phenotypes specifically to PI3K isoform activity, as dual PI3K/mTOR inhibitors (e.g., dactolisib with mTOR IC₅₀ 20.7 nM) simultaneously suppress mTORC1/2, complicating mechanistic interpretation.

Structure‑Activity Relationship (SAR) Studies Within the Quinoline‑Oxyacetamide Chemotype

The availability of direct intra‑patent comparator data (Examples 214, 215, 216) showing dramatic isoform selectivity shifts based on N‑aryl substitution [1] makes the target compound a key reference point for medicinal chemistry optimization. Research groups synthesizing or procuring focused libraries around the US8772480 scaffold can use Example 215 as the PI3Kβ‑biased benchmark against which to measure selectivity improvements, metabolic stability enhancements, or cellular efficacy gains.

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